molecular formula C13H15N3O3 B12951307 tert-Butyl (3-hydroxy-1,5-naphthyridin-2-yl)carbamate

tert-Butyl (3-hydroxy-1,5-naphthyridin-2-yl)carbamate

Cat. No.: B12951307
M. Wt: 261.28 g/mol
InChI Key: MFGKDRMLVSDBJM-UHFFFAOYSA-N
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Description

tert-Butyl (3-hydroxy-1,5-naphthyridin-2-yl)carbamate is a heterocyclic compound featuring a 1,5-naphthyridine core substituted with a hydroxy group at position 3 and a tert-butyl carbamate moiety at position 2. The 1,5-naphthyridine scaffold, a bicyclic system with two nitrogen atoms at positions 1 and 5, imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-1,5-naphthyridin-2-yl)carbamate

InChI

InChI=1S/C13H15N3O3/c1-13(2,3)19-12(18)16-11-10(17)7-9-8(15-11)5-4-6-14-9/h4-7,17H,1-3H3,(H,15,16,18)

InChI Key

MFGKDRMLVSDBJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C2C(=N1)C=CC=N2)O

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (3-hydroxy-1,5-naphthyridin-2-yl)carbamate typically involves the following steps:

Chemical Reactions Analysis

tert-Butyl (3-hydroxy-1,5-naphthyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxy-1,5-naphthyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the naphthyridine core play crucial roles in these interactions, facilitating binding and subsequent biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl (3-hydroxy-1,5-naphthyridin-2-yl)carbamate with analogous compounds, emphasizing structural features, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Yield (If Reported) Applications/Properties References
This compound (Target Compound) C₁₃H₁₇N₃O₃* 263.3* 1,5-naphthyridine core, hydroxy at C3, carbamate at C2 Not reported Likely research intermediate; potential pharmaceutical applications -
tert-Butyl ((1,2,3,4-tetrahydro-1,8-naphthyridin-2-yl)methyl)carbamate (130) C₁₅H₂₃N₃O₂ 285.36 Tetrahydro-1,8-naphthyridine, methyl substituent 85% Pharmaceutical intermediate; synthesized via high-temperature reactions
tert-Butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate C₁₅H₂₁NO₃ 263.3 Tetrahydronaphthalene core, hydroxy at C3 Not reported Research chemical; available commercially
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate C₁₃H₂₁N₃O₂ 264.32 Pyrrolidine ring fused with pyrimidine, stereochemistry at C3 Not reported Versatile building block in drug discovery
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate C₂₀H₂₃NO₃ 325.4 Chiral diphenylpropanol core, S-configuration Not reported Chiral synthesis; laboratory research
tert-Butyl (2,5,6-trimethoxypyridin-3-yl)carbamate C₁₃H₂₀N₂O₅ 284.31 Pyridine core with methoxy groups at C2,5,6 Not reported Commercial availability; lipophilic substituents enhance membrane permeability
tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate C₁₈H₂₂ClN₃O₄ 379.84 Chloro-dioxo-naphthalene moiety, propyl linker Not reported Reactive intermediate; electron-withdrawing groups may influence electrophilic pathways

*Hypothetical values based on structural similarity.

Structural and Functional Insights

Core Heterocycle Differences

  • 1,5-Naphthyridine (Target Compound): The dual nitrogen atoms in the bicyclic system enhance aromatic π-stacking and metal-coordination capabilities, distinguishing it from monocyclic pyridine derivatives (e.g., –9).
  • Pyrimidine-Pyrrolidine () : The pyrimidine ring offers additional nitrogen sites for interaction with biological targets, while the pyrrolidine introduces conformational rigidity.

Substituent Effects

  • tert-Butyl Carbamate : A common protective group across all compounds, it improves stability during synthesis but may require deprotection for final applications.
  • Methoxy/Chloro Groups () : Methoxy groups enhance lipophilicity, whereas chloro and dioxo groups increase electrophilicity, affecting reactivity in substitution reactions.

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